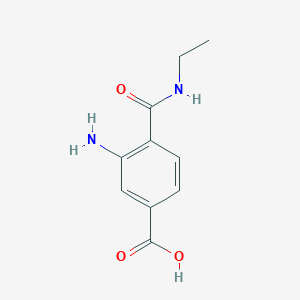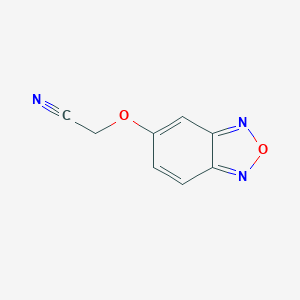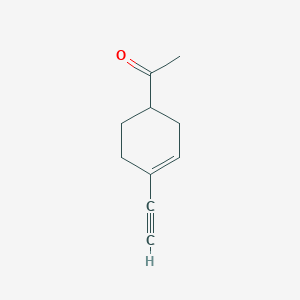
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone, also known as EC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EC is a yellowish powder that is soluble in organic solvents and has a molecular weight of 164.21 g/mol. In
科学的研究の応用
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. In material science, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been used as a building block for the synthesis of conjugated polymers with potential applications in electronic devices. In organic synthesis, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been used as a reagent for the synthesis of various organic compounds. In medicinal chemistry, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been studied for its potential anticancer and antifungal properties.
作用機序
The mechanism of action of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is not fully understood. However, it is believed that 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately cell death. In addition, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been shown to have low toxicity in vitro and in vivo. In addition, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been shown to have anticancer and antifungal properties. In cancer cells, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone induces apoptosis by activating caspase-3 and caspase-9. In fungal cells, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone disrupts cell membrane integrity by inhibiting the biosynthesis of ergosterol. 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a purity of over 95%. In addition, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has low toxicity in vitro and in vivo, making it a safe compound to work with. However, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has a short half-life in vivo, which may limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for the study of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone. One potential direction is the synthesis of new derivatives of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone with improved properties such as water solubility and longer half-life. Another potential direction is the study of the mechanism of action of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone in more detail. This could lead to the development of new therapeutic agents for the treatment of cancer and fungal infections. Finally, the study of the anti-inflammatory properties of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone could lead to the development of new anti-inflammatory drugs.
合成法
The synthesis of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone involves the reaction of 4-bromo-2-methyl-3-butyn-2-ol with cyclohex-3-en-1-one in the presence of a base such as potassium carbonate. The reaction yields 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone as a yellowish powder with a purity of over 95%. The synthesis method of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is relatively easy and can be performed in a laboratory setting.
特性
IUPAC Name |
1-(4-ethynylcyclohex-3-en-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4,10H,5-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOYANGKHSYOAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=CC1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethynylcyclohex-3-en-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)
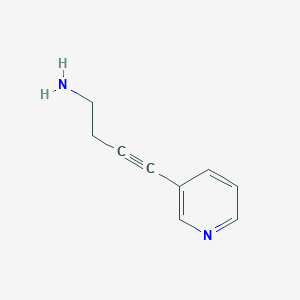
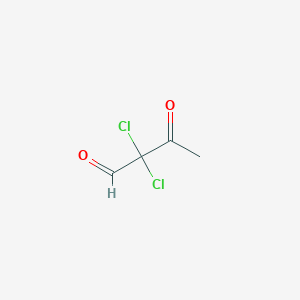
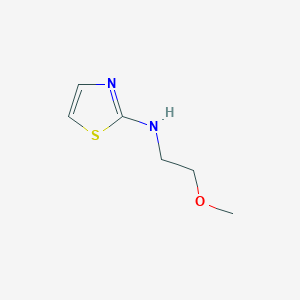
![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)
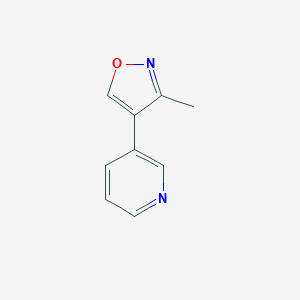
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)
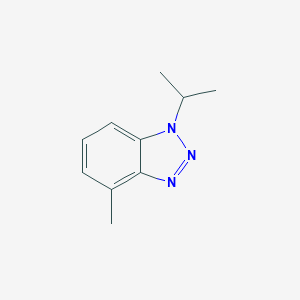
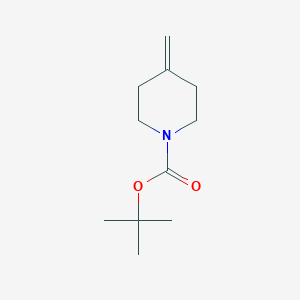
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)

![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
